3-ニトロオキセタン

説明

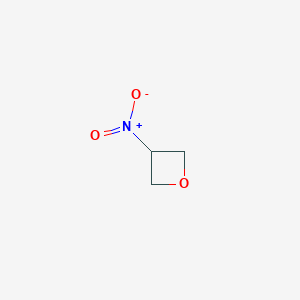

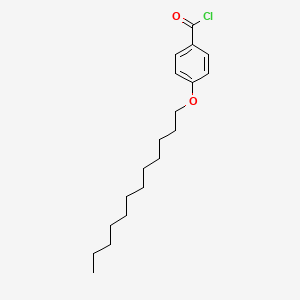

3-Nitrooxetane is a highly reactive organic compound that has gained significant attention in scientific research due to its unique properties. It is a cyclic nitrate ester that contains a nitro group and an oxetane ring. The compound has been widely studied for its potential applications in various fields like materials science, organic synthesis, and medicinal chemistry.

科学的研究の応用

エネルギー化合物

3-ニトロオキセタンは、エネルギー化合物の合成に使用されます。 例えば、3,3-ジニトロオキセタンは、3-ニトロオキセタンの酸化的ニトロ化によって合成されました 。 これらのエネルギー化合物は、防衛や航空宇宙を含む様々な分野で潜在的な用途を持っています .

重合

3-ニトロオキセタンは、重合プロセスにおいて重要な役割を果たします。 それは、BF3を用いた3-アジドオキセタンの重合に使用されており、分子量が2100のジオールが得られました 。 このポリマーは、プラスチックやコーティングを含む様々な産業で潜在的な用途を持っています .

エキゾチックモノマーの合成

3-ニトロオキセタンは、エキゾチックモノマーの合成に使用されます。 例えば、3,3-ジニトロオキセタンや3-アジドオキセタンの合成に使用されています 。 これらのモノマーは、ユニークな特性を持つ新しいポリマーを作るために使用できます .

推進剤バインダー

3-ニトロオキセタンは、ニトロ含有ポリエーテルの前駆体として使用でき、それは爆発物や推進剤バインダーとして潜在的な用途を持っています 。 これは、3-ニトロオキセタンが航空宇宙や防衛の分野で価値があることを意味します .

重合傾向の予測

3-ニトロオキセタンやその他のエネルギー環状エーテルに対するab-initio量子化学計算から生成された静電分子ポテンシャル等高線マップは、それらの重合傾向を予測することができます 。 これは、良いコポリマー候補の選択に役立ちます .

高分子量ポリマーの合成

3-ニトロオキセタンは、高分子量ポリマーの合成に使用されています。 例えば、フルオロジニトロエチルグリシジルエーテルとトリエチルアルミニウム-水触媒から、分子量が30,000ものポリマーが得られました .

作用機序

Target of Action

3-Nitrooxetane is primarily used as a building block for energetic oxetane-based monomers . It exhibits an explosophoric group, which is a chemical group that contributes to the explosive properties of a compound . The primary targets of 3-Nitrooxetane are these energetic binders, which are mostly oxetane-based .

Mode of Action

3-Nitrooxetane interacts with its targets by providing suitable monomers for the creation of more powerful and environmentally benign compounds . This is achieved through elegant and cost-efficient one-pot syntheses via conjugate addition .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of energetic materials, replacing older developments like rdx, onc, and cl20 . This process is mainly achieved through nitrogen-rich motifs like tetrazoles .

Pharmacokinetics

It’s worth noting that the compound has recently become commercially available , suggesting that it has been deemed safe for use in certain applications.

Result of Action

The result of 3-Nitrooxetane’s action is the creation of more powerful and environmentally friendly energetic materials . Derivatives based on 1H-tetrazole, 1H-tetrazole-5-amine, and the primary explosives 5-azido-1H-tetrazole (5AzT) and 5-nitro-2H-tetrazole (5NT) have been reported . These derivatives outperform prior art energetic oxetanes and TNT .

Action Environment

The action of 3-Nitrooxetane can be influenced by various environmental factors. For instance, the compound’s sensitivity to external stimuli like impact, friction, and electrostatic discharge was assessed by BAM standard procedures . .

生化学分析

Cellular Effects

The effects of 3-Nitrooxetane on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Nitrooxetane can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Furthermore, it may impact gene expression by interacting with transcription factors or epigenetic modifiers, thereby affecting the transcriptional landscape of the cell. These cellular effects underscore the compound’s potential as a modulator of cellular functions .

Molecular Mechanism

At the molecular level, 3-Nitrooxetane exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. For instance, 3-Nitrooxetane may inhibit or activate enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux. Additionally, it can induce changes in gene expression by interacting with DNA or RNA, leading to alterations in the transcriptional and translational processes. These molecular interactions are pivotal for understanding the compound’s mode of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Nitrooxetane can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to 3-Nitrooxetane can lead to cumulative effects on cellular function, including potential alterations in cell viability and metabolic activity. These temporal effects are essential for designing experiments and interpreting results involving this compound .

Metabolic Pathways

3-Nitrooxetane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. For instance, it can undergo reduction or oxidation reactions catalyzed by specific oxidoreductases, leading to the formation of different metabolites. These metabolic transformations can impact the overall metabolic flux and influence the levels of various metabolites within the cell. Understanding these pathways is essential for elucidating the compound’s metabolic fate and potential effects on cellular metabolism .

Transport and Distribution

The transport and distribution of 3-Nitrooxetane within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. For example, 3-Nitrooxetane may be transported into the cell via specific membrane transporters and subsequently distributed to various organelles, such as the mitochondria or endoplasmic reticulum. These transport and distribution mechanisms are critical for understanding the compound’s cellular dynamics and potential effects .

特性

IUPAC Name |

3-nitrooxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO3/c5-4(6)3-1-7-2-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLRGTMVEHGHHHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60522637 | |

| Record name | 3-Nitrooxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60522637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86632-92-0 | |

| Record name | 3-Nitrooxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60522637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrooxetane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B1601708.png)

![7-Bromo-2-methylbenzo[b]thiophene](/img/structure/B1601711.png)

![7-Methyl[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1601723.png)